alpha-Sanshool

描述

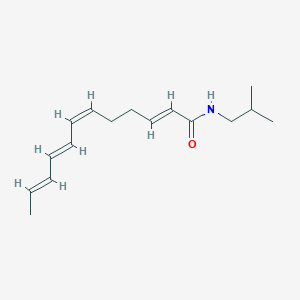

Alpha-Sanshool is a polyunsaturated fatty acid amide found in plants from the genus Zanthoxylum. It is primarily responsible for the numbing and tingling sensation experienced when consuming foods containing Sichuan peppercorns and other related spices . The compound’s name is derived from the Japanese term for Japanese pepper, “sanshō,” combined with the suffix “-ol,” indicating an alcohol .

准备方法

Synthetic Routes and Reaction Conditions

Alpha-Sanshool can be synthesized through several methods. One efficient route involves the preparation of a (2E,6Z,8E,10E)-tetraene precursor using a highly selective Wittig reaction . This reaction employs a newly synthesized phosphonium salt with low deliquescence and long-term stability, yielding the desired Z-form tetraene . The synthesis begins with the oxidation of 4-bromobutan-1-ol using pyridinium chlorochromate (PCC), followed by a series of steps to form the final product .

Industrial Production Methods

Industrial production of this compound often involves modifications of existing synthetic methods to enhance yield and stability. For instance, the use of non-deliquescent phosphonium salts under low-temperature conditions has been shown to improve the overall efficiency and yield of the synthesis .

化学反应分析

Types of Reactions

Alpha-Sanshool undergoes various chemical reactions, including:

Oxidation: The compound is prone to oxidation, which can lead to degradation and loss of activity.

Isomerization: The conjugated triene structure of this compound is susceptible to isomerization, affecting its stability.

Polymerization: Under certain conditions, this compound can undergo polymerization, leading to the formation of larger, less active molecules.

Common Reagents and Conditions

Isomerization: The use of selective phosphonium salts helps to control the isomerization process during synthesis.

Major Products Formed

The primary product formed from these reactions is this compound itself, with potential by-products including various isomers and oxidized derivatives .

科学研究应用

Antioxidant Properties

Hydroxy-α-sanshool exhibits significant antioxidant activities, which have been demonstrated through various assays:

- DPPH Radical Scavenging : Studies show that hydroxy-α-sanshool has a strong capacity to scavenge DPPH radicals, with a lower IC50 value indicating greater efficacy compared to other sanshools .

- ORAC Values : The oxygen radical absorbance capacity (ORAC) values indicate that hydroxy-α-sanshool has superior antioxidant properties, making it a potential candidate for food preservation and health supplements .

Table 1: Antioxidant Activity of Hydroxy-α-Sanshool

| Compound | DPPH IC50 (mM) | ORAC Value (μmol Trolox equiv./g DW) |

|---|---|---|

| Hydroxy-α-sanshool | 0.5 | 662.61 |

| Hydroxy-β-sanshool | 0.7 | 625.23 |

| Hydroxy-γ-sanshool | 1.0 | 759.41 |

Anti-obesity Effects

Research indicates that hydroxy-α-sanshool can improve lipid metabolism and reduce body weight in high-fat diet-induced obesity models. In studies involving rats, it was shown to alleviate oxidative stress in the liver and regulate lipid profiles effectively .

Regulation of Intestinal Metabolism

Hydroxy-α-sanshool has been linked to beneficial effects on gut health. In insulin-resistant mice, it was found to enhance intestinal metabolic functions and modulate gut microbiota composition, suggesting its potential as a therapeutic agent for metabolic disorders .

Case Study: Intestinal Metabolism Regulation

- In a controlled study with insulin-resistant mice, administration of hydroxy-α-sanshool resulted in improved serum parameters and alterations in gut microbiota diversity, indicating its role in metabolic regulation.

Sensory Applications

Hydroxy-α-sanshool is known for inducing tingling and numbing sensations, which are desirable in culinary contexts:

- Culinary Use : The unique sensory properties of hydroxy-α-sanshool make it a popular ingredient in Asian cuisines, particularly in Sichuan dishes where the numbing sensation enhances flavor profiles .

Pain Relief in Oral Surgery

Due to its anesthetic properties, hydroxy-α-sanshool is being explored for use in oral surgery as a pain relief agent. Its application could potentially minimize the need for synthetic analgesics .

Molecular Mechanisms

The activation of sensory neurons by hydroxy-α-sanshool occurs through specific receptor pathways:

- TRP Channels : Hydroxy-α-sanshool activates TRPV1 and TRPA1 channels, which are involved in the perception of pain and temperature. This mechanism underlies its sensory effects and potential therapeutic applications .

Table 2: Molecular Mechanisms of Hydroxy-α-Sanshool

| Mechanism | Receptor Type | Effect |

|---|---|---|

| Sensory Activation | TRPV1 | Tingling sensation |

| Pain Modulation | TRPA1 | Numbing effect |

作用机制

Alpha-Sanshool exerts its effects by interacting with specific molecular targets and pathways. It is an agonist at the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain integration . Additionally, this compound inhibits tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18, contributing to its numbing and tingling effects . The compound excites D-hair afferent nerve fibers, a subset of sensitive light touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers .

相似化合物的比较

Alpha-Sanshool is unique among similar compounds due to its specific structure and sensory effects. Similar compounds include:

Hydroxy-alpha-Sanshool: Another polyunsaturated fatty acid amide found in Zanthoxylum species, responsible for similar sensory effects.

Spilanthol: A related compound with similar numbing and tingling properties, often found in the plant Spilanthes acmella.

This compound’s unique combination of sensory effects and molecular interactions makes it a valuable compound for research and industrial applications.

生物活性

Alpha-sanshool, a prominent alkylamide derived from the Zanthoxylum genus, is recognized for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and gastrointestinal motility effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

This compound (C_17H_31NO) is characterized by its unique chemical structure that includes an amide group and multiple double bonds. These structural features are crucial for its interaction with biological targets. The compound exhibits significant affinity for various ion channels and receptors, including:

- Transient Receptor Potential (TRP) Channels : this compound acts as an agonist for TRPV1 and TRPA1, which are involved in sensory perception and pain signaling.

- Two-Pore Domain Potassium Channels (KCNKs) : It functions as a blocker of KCNK3 and KCNK9 channels, influencing colonic motility .

Antioxidant Activity

Recent studies have highlighted the potent antioxidant properties of this compound. A comparison of different sanshools revealed that hydroxy-alpha-sanshool (HAS) exhibited the highest antioxidant capacity among its counterparts . The antioxidant activities were assessed using several assays:

| Sanshool Type | ORAC Value (μmol Trolox equiv./g DW) | DPPH IC50 (mM) | ABTS Scavenging (%) |

|---|---|---|---|

| RS | 290.02 ± 13.16 | 0.8 | 87.26 |

| HBS | 625.23 ± 4.7 | 0.5 | 97.65 |

| HAS | 662.61 ± 23.54 | 0.4 | 98.18 |

| HRS | 759.41 ± 8.37 | 0.3 | 95.46 |

The data indicate that HRS has superior radical scavenging abilities compared to other sanshools, making it a potential candidate for natural antioxidant therapies .

Gastrointestinal Motility

This compound significantly influences gastrointestinal motility, particularly in the colon. A study demonstrated that HAS induced strong propulsive motility in rat models through mechanisms involving KCNK9 channel blockade . The results indicated an increase in defecation frequency and enhanced colonic motor activity:

- Long-Distance Contraction (LDC) : Induced by HAS was characterized by strong rhythmic contractions.

- Mechanism : The effect was mediated through interactions with neural pathways in the myenteric plexus and was not affected by TRPV1/TRPA1 antagonists .

Effects on Metabolism

Research has also shown that this compound can modulate metabolic processes, particularly in insulin-resistant models. In a study involving insulin-resistant mice, HAS was found to regulate gut microbiota and influence lipid metabolism pathways . Key findings included:

- Altered Gut Microbiota : Significant changes in microbial diversity were observed.

- Metabolomic Analysis : Differential metabolites linked to lipid and amino acid metabolism were identified, suggesting potential applications in metabolic disorders.

Case Studies and Clinical Applications

- Postoperative Ileus : In clinical trials involving TU-100 (a traditional Japanese medicine containing HAS), patients exhibited accelerated colonic emptying post-surgery, indicating its therapeutic potential in managing postoperative ileus .

- Antioxidant Supplementation : Given its high antioxidant capacity, this compound may serve as a natural supplement to combat oxidative stress-related diseases.

属性

IUPAC Name |

(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXYHCVXUCYYJT-UEOYEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319143 | |

| Record name | Sanshool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-97-2 | |

| Record name | Sanshool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanshool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanshool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neoherculin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB7LBG97PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。